molecular formula C17H16N2O4S B13354852 5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid

5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid

Cat. No.: B13354852
M. Wt: 344.4 g/mol
InChI Key: CYDAFOOQPGIAEL-UHFFFAOYSA-N
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Description

5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, a carbothioyl group, and a hydroxybenzoic acid moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride.

    Amidation Reaction: The 4-ethylbenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Thioamide Formation: The amide is further reacted with a thiol reagent to introduce the carbothioyl group.

    Coupling with Hydroxybenzoic Acid: Finally, the thioamide intermediate is coupled with 2-hydroxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The amine and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
  • N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide

Uniqueness

5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(4-ethylbenzoyl)carbamothioylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H16N2O4S/c1-2-10-3-5-11(6-4-10)15(21)19-17(24)18-12-7-8-14(20)13(9-12)16(22)23/h3-9,20H,2H2,1H3,(H,22,23)(H2,18,19,21,24)

InChI Key

CYDAFOOQPGIAEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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